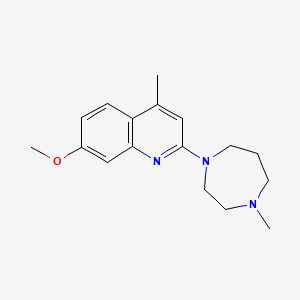![molecular formula C24H26N4O B5104411 3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5104411.png)
3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one, commonly known as BHQ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. BHQ belongs to the class of spiro compounds that possess a unique structural feature of a spiro-cyclohexane ring system fused to a benzo[h]quinazoline ring.
Mécanisme D'action
The mechanism of action of BHQ is not well understood, but studies have suggested that it may act as a DNA intercalator, inhibiting DNA replication and transcription. BHQ has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the degradation of DNA and other cellular components.
Biochemical and physiological effects:
BHQ has been reported to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BHQ can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In vivo studies have shown that BHQ can reduce tumor growth in mice and has potential anti-cancer properties. However, the toxicity of BHQ in vivo has not been extensively studied, and more research is needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
BHQ has several advantages for lab experiments, including its high purity and yield, its unique structural features, and its potential applications in various fields. However, BHQ also has some limitations, including its potential toxicity in vivo and the lack of understanding of its mechanism of action. Additionally, BHQ is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are several future directions for the research and development of BHQ. One potential area of research is the synthesis of BHQ derivatives with improved properties, such as increased solubility, reduced toxicity, and enhanced bioactivity. Another area of research is the development of BHQ-based metal complexes with potential applications in catalysis and sensing. Additionally, more research is needed to fully understand the mechanism of action of BHQ and its potential applications in various fields, including cancer therapy, inflammation, and microbial infections.
Méthodes De Synthèse
The synthesis of BHQ can be achieved through various methods, including the cyclization of 2-aminobenzophenone with benzaldehyde and hydrazine hydrate in ethanol under reflux conditions. Another method involves the reaction of 2-aminobenzophenone with benzaldehyde and ammonium acetate in acetic acid at room temperature. Both methods yield BHQ with high purity and yield.
Applications De Recherche Scientifique
BHQ has been widely used in scientific research due to its unique structural features and potential applications in various fields. BHQ has been reported to possess anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions and as a potential ligand for metal complexes. Additionally, BHQ has been studied for its potential application in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
IUPAC Name |
3-benzyl-2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c25-27-23-26-21-19-12-6-5-11-18(19)15-24(13-7-2-8-14-24)20(21)22(29)28(23)16-17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-16,25H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUIXPBPYHZESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NN)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-furyl)-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-oxoacetamide](/img/structure/B5104343.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide](/img/structure/B5104344.png)
![2-(4-bromo-2-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5104351.png)

![1-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5104390.png)
![methyl {3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrobromide](/img/structure/B5104391.png)

![2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B5104420.png)


![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B5104432.png)